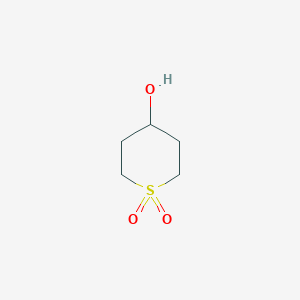

4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dioxothian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c6-5-1-3-9(7,8)4-2-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABSMKPYEZTJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672492 | |

| Record name | 4-Hydroxy-1lambda~6~-thiane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194152-05-1 | |

| Record name | 4-Hydroxy-1lambda~6~-thiane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide

An In-Depth Technical Guide to the Synthesis of 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, a heterocyclic building block of increasing importance in medicinal chemistry and materials science.[1] The document details two primary, field-proven strategies: the direct oxidation of a tetrahydrothiopyran-4-ol precursor and the reduction of an intermediate tetrahydro-4H-thiopyran-4-one 1,1-dioxide. By elucidating the chemical principles, causality behind procedural choices, and detailed, step-by-step protocols, this guide serves as an essential resource for researchers seeking to synthesize and utilize this versatile compound. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Significance and Properties

This compound (also known as 1,1-dioxothian-4-ol) is a saturated heterocyclic compound featuring a six-membered ring containing a sulfone group and a hydroxyl functional group.[2] The sulfone moiety, a potent hydrogen bond acceptor, combined with the hydrogen bond-donating hydroxyl group, imparts a unique polarity and solubility profile, making it an attractive scaffold in drug design. Its rigid, chair-like conformation can be exploited to orient substituents in well-defined spatial arrangements, which is critical for optimizing interactions with biological targets.[1][3] This compound serves as a versatile intermediate for creating more complex molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃S | |

| Molecular Weight | 150.20 g/mol | |

| CAS Number | 194152-05-1 | [2] |

| Appearance | White to yellow solid | [1] |

| InChIKey | JABSMKPYEZTJTE-UHFFFAOYSA-N |

Overview of Primary Synthetic Strategies

The can be approached via several distinct pathways. However, two strategies have emerged as the most practical and efficient, differing primarily in the order of the key chemical transformations: sulfur oxidation and modification of the C4 substituent.

-

Route A: Oxidation First. This strategy involves the synthesis of a suitable tetrahydrothiopyran ring, followed by oxidation of the sulfide to a sulfone, and finally, introduction or modification of the C4-hydroxyl group.

-

Route B: Hydroxyl Group First. This approach begins with a precursor already containing the C4-hydroxyl group (tetrahydrothiopyran-4-ol), followed by a direct oxidation of the sulfide to the target sulfone.

The choice between these routes is often dictated by the availability and cost of starting materials, as well as considerations of functional group compatibility during the oxidation step.

Caption: Primary synthetic pathways to the target compound.

Synthetic Route I: Reduction of a Sulfone Ketone Precursor

This robust, multi-step approach provides excellent control and generally high yields. It involves the initial synthesis of a ketone-containing sulfone, which is then selectively reduced to the desired secondary alcohol.

Principle and Logic

The core of this strategy is the sequential construction and functionalization of the heterocyclic ring. By forming the sulfone before introducing the hydroxyl group, harsh oxidative conditions that might affect an alcohol are avoided. The reduction of a ketone to an alcohol is a highly reliable and well-understood transformation in organic chemistry, offering a predictable final step.

Experimental Workflow

This synthesis is best executed in three distinct stages:

-

Synthesis of Tetrahydro-4H-thiopyran-4-one: This precursor is efficiently prepared from dimethyl 3,3'-thiobispropanoate via an intramolecular Dieckmann condensation, followed by hydrolysis and decarboxylation.[4]

-

Oxidation to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide: The sulfide is oxidized to the corresponding sulfone. Hydrogen peroxide is a common, inexpensive, and effective oxidant for this transformation.[5]

-

Reduction to the Target Alcohol: The ketone carbonyl is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄).

Caption: Step-wise workflow for the sulfone ketone reduction route.

Detailed Experimental Protocol

Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one (Adapted from Ward et al., 2007)[4]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add sodium methoxide (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Slowly add dimethyl 3,3'-thiobispropanoate (1.0 equivalent) to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Hydrolysis & Decarboxylation: Cool the reaction mixture to room temperature and carefully add 10% aqueous sulfuric acid. Heat the mixture to reflux for 8-12 hours to effect decarboxylation.

-

Workup: After cooling, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude tetrahydro-4H-thiopyran-4-one.

Step 2: Oxidation to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

-

Reaction Setup: Dissolve the crude ketone from Step 1 in glacial acetic acid in a round-bottom flask.

-

Addition of Oxidant: Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (2.5 equivalents) dropwise, ensuring the internal temperature remains below 20°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.

-

Workup: Pour the reaction mixture into cold water, resulting in the precipitation of the product. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 3: Reduction to this compound

-

Reaction Setup: Suspend the dried sulfone ketone from Step 2 in methanol in a round-bottom flask and cool to 0°C in an ice bath.

-

Addition of Reductant: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours.

-

Quenching & Workup: Cool the mixture again and slowly add acetone to quench excess NaBH₄. Acidify the mixture to pH ~6 with 1M HCl. Remove the solvent under reduced pressure.

-

Purification: The resulting solid can be purified by recrystallization from ethanol or isopropanol to yield the final product as a white crystalline solid.

Synthetic Route II: Direct Oxidation of Tetrahydrothiopyran-4-ol

This route is more convergent but requires careful control of the oxidation step to prevent over-oxidation of the alcohol functionality.

Principle and Logic

The primary advantage of this route is its conciseness. It begins with tetrahydrothiopyran-4-ol, which can be prepared by the reduction of tetrahydro-4H-thiopyran-4-one. The critical step is the chemoselective oxidation of the sulfur atom in the presence of a secondary alcohol. The choice of oxidant is paramount to the success of this strategy. While strong oxidants can affect the alcohol, reagents like hydrogen peroxide catalyzed by zinc compounds or meta-chloroperoxybenzoic acid (mCPBA) at controlled temperatures can achieve the desired transformation.[5][6]

Table 2: Comparison of Oxidizing Systems for Route II

| Oxidizing System | Advantages | Disadvantages |

| H₂O₂ / Zn(II) catalyst | Inexpensive, environmentally benign byproduct (H₂O).[6] | May require catalyst screening and longer reaction times. |

| m-CPBA | High reactivity, often provides clean conversions.[5] | More expensive, potentially explosive, requires careful temperature control. |

| Ammonium Molybdate / H₂O₂ | Catalytic, mild conditions.[5] | Potential for heavy metal contamination in the final product. |

Detailed Experimental Protocol

Step 1: Preparation of Tetrahydrothiopyran-4-ol (This step is common with Route I, Step 1, followed by reduction)

-

Prepare tetrahydro-4H-thiopyran-4-one as described in Route I, Step 1.

-

Dissolve the ketone in methanol, cool to 0°C, and add sodium borohydride (1.5 eq.).

-

Stir for 2-4 hours at room temperature, then work up as described in Route I, Step 3, to isolate tetrahydrothiopyran-4-ol.

Step 2: Oxidation to this compound

-

Reaction Setup: Dissolve tetrahydrothiopyran-4-ol (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

-

Addition of Oxidant (m-CPBA method): Cool the solution to 0°C and add m-CPBA (approx. 77%, 2.2 equivalents) portion-wise over 30 minutes.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.

-

Workup: Quench the reaction with a 10% aqueous solution of sodium sulfite. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Characterization and Purity Analysis

Confirmation of the final product's identity and purity is critical. The following analytical techniques are standard:

-

¹H NMR: Will show characteristic peaks for the protons on the thiopyran ring and the hydroxyl proton. The downfield shift of protons alpha to the sulfone group is a key indicator of successful oxidation.

-

¹³C NMR: Confirms the number of unique carbon environments. The carbon bearing the hydroxyl group will appear around 65-70 ppm, while carbons adjacent to the sulfone will be in the 50-55 ppm range.

-

Infrared (IR) Spectroscopy: Strong absorption bands around 1300 cm⁻¹ and 1130 cm⁻¹ are definitive for the symmetric and asymmetric stretching of the S=O bonds in the sulfone group. A broad peak around 3300-3500 cm⁻¹ indicates the O-H stretch of the alcohol.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₅H₁₀O₃S.[2]

Safety and Handling

-

Oxidizing Agents: Hydrogen peroxide (30%) and m-CPBA are strong oxidizers. They should be handled with extreme care in a chemical fume hood, avoiding contact with metals and combustible materials. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Hydrides: Sodium borohydride is flammable and reacts with water to produce hydrogen gas. It should be handled in an anhydrous environment and quenched carefully at low temperatures.

-

Solvents: Standard precautions for handling flammable organic solvents like THF, methanol, and ethyl acetate must be observed.

Conclusion

The is readily achievable through well-established organic chemistry principles. The two primary routes presented here—reduction of a sulfone ketone and direct oxidation of a sulfide alcohol—offer reliable and scalable methods for producing this valuable building block. The choice of route depends on factors such as starting material availability, cost, and the scale of the synthesis. For large-scale production and process control, the multi-step route involving the reduction of the stable sulfone ketone intermediate is often preferred. For smaller-scale, rapid synthesis, the direct oxidation route can be highly effective, provided the reaction conditions are carefully controlled.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C5H10O3S | CID 45791255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS: 194152-05-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide, a valuable heterocyclic building block in modern medicinal chemistry. The document delves into its physicochemical properties, provides detailed synthetic protocols, and explores its applications in the design and discovery of novel therapeutics. Emphasis is placed on the practical aspects of its synthesis, characterization, and safe handling, underpinned by a rationale for the experimental choices described. This guide is intended to serve as a practical resource for researchers leveraging this versatile scaffold in their drug development programs.

Introduction: The Strategic Value of the Thiopyran Sulfone Scaffold

Sulfur-containing heterocycles are privileged structures in medicinal chemistry, prized for their unique physicochemical properties and diverse biological activities.[1][2] Among these, the tetrahydrothiopyran 1,1-dioxide moiety has emerged as a particularly interesting scaffold. The introduction of the sulfone group dramatically alters the properties of the parent sulfide, imparting increased polarity, hydrogen bond accepting capability, and metabolic stability. The further incorporation of a hydroxyl group introduces a key functional handle for derivatization and a potential hydrogen bond donor, enhancing the molecule's ability to interact with biological targets.

This compound (CAS: 194152-05-1) is a bifunctional building block that combines the rigidity of a cyclic system with the versatile reactivity of a secondary alcohol and the chemical inertness of a sulfone. This combination makes it an attractive intermediate for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.[3] This guide will provide a detailed exploration of this compound, from its synthesis to its application, to empower researchers in their pursuit of innovative drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The presence of both a hydroxyl group and a sulfone group contributes to its solid-state nature and moderate polarity.

| Property | Value | Source |

| CAS Number | 194152-05-1 | [4] |

| Molecular Formula | C₅H₁₀O₃S | [4] |

| Molecular Weight | 150.20 g/mol | [4] |

| Appearance | White to yellow solid | [5] |

| Melting Point | Not widely reported, expected to be a solid at room temperature | |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | |

| Calculated XlogP | -0.5 | [6] |

Spectroscopic Characterization

1H NMR (500 MHz, DMSO-d6):

-

δ 4.50-4.70 (br s, 1H): This broad singlet corresponds to the hydroxyl proton (-OH). Its chemical shift and broadness are due to hydrogen bonding and exchange.

-

δ 3.70-3.85 (m, 1H): This multiplet is assigned to the proton on the carbon bearing the hydroxyl group (CH-OH).

-

δ 3.05-3.20 (m, 2H): These are the protons on the carbons adjacent to the sulfone group (-CH₂-SO₂-).

-

δ 2.85-3.00 (m, 2H): This multiplet also corresponds to protons on the carbons adjacent to the sulfone group.

-

δ 1.80-2.00 (m, 2H): These are the protons on the carbon adjacent to the CH-OH group and one of the carbons next to the sulfone.

-

δ 1.60-1.75 (m, 2H): This multiplet corresponds to the remaining protons on the carbon adjacent to the CH-OH group.

13C NMR (125 MHz, DMSO-d6):

-

δ 65.0-67.0: The carbon attached to the hydroxyl group (C-OH).

-

δ 52.0-54.0: The carbons adjacent to the sulfone group (C-SO₂).

-

δ 30.0-32.0: The carbons beta to the sulfone group.

Infrared (IR) Spectroscopy (KBr Pellet):

-

3400-3200 cm-1 (broad): O-H stretching of the hydroxyl group.

-

2950-2850 cm-1: C-H stretching of the aliphatic ring.

-

1320-1280 cm-1 (strong): Asymmetric SO₂ stretching.

-

1140-1110 cm-1 (strong): Symmetric SO₂ stretching.

-

1100-1000 cm-1: C-O stretching of the secondary alcohol.

Mass Spectrometry (MS):

-

[M+H]+: Expected at m/z 151.04.

-

[M+Na]+: Expected at m/z 173.02.

-

[M-H₂O+H]+: A potential fragment corresponding to the loss of water at m/z 133.03.

Synthesis of this compound

The synthesis of the title compound is most logically achieved through a three-step sequence starting from readily available precursors. This pathway involves the initial formation of a thiopyranone ring, followed by oxidation of the sulfide to a sulfone, and concluding with the reduction of the ketone to the desired secondary alcohol.

Diagram: Synthetic Pathway

Caption: A three-step synthetic route to the target compound.

Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one

The precursor ketone, tetrahydro-4H-thiopyran-4-one, can be synthesized via the cyclization of divinyl ketone with a sulfur source.[7]

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve divinyl ketone (1.0 eq) in ethanol (0.5 M).

-

Prepare a solution of sodium hydrosulfide (NaSH) (1.1 eq) in ethanol.

-

Cool the divinyl ketone solution to 0 °C in an ice bath.

-

Add the NaSH solution dropwise to the divinyl ketone solution over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford tetrahydro-4H-thiopyran-4-one.

Causality of Experimental Choices: The use of ethanol as a solvent is ideal for dissolving both the organic starting material and the inorganic sulfur source. The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of polymeric byproducts.

Step 2: Oxidation to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

The sulfide is then oxidized to the corresponding sulfone. This is a critical step that imparts many of the desirable properties to the scaffold.[8]

Protocol:

-

Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in dichloromethane (0.3 M) in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise over 30 minutes.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

The resulting solid can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Causality of Experimental Choices: The use of a slight excess of m-CPBA ensures the complete oxidation of the sulfide to the sulfone, bypassing the intermediate sulfoxide. Dichloromethane is a good solvent for this reaction, and the basic workup is necessary to remove the meta-chlorobenzoic acid byproduct.

Step 3: Reduction to this compound

The final step is the reduction of the ketone to the secondary alcohol.[9]

Protocol:

-

In a round-bottom flask, suspend tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1.0 eq) in methanol (0.2 M).

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify by flash column chromatography on silica gel to obtain the final product.

Causality of Experimental Choices: Sodium borohydride is a mild and selective reducing agent for ketones, and it is compatible with the sulfone functional group. The reaction is performed at low temperature to control the rate of reduction and improve selectivity.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. The sulfone group acts as a polar, metabolically stable moiety, while the hydroxyl group provides a point for further chemical modification.

Central Nervous System (CNS) Active Agents

A key application of this scaffold is in the development of agents targeting the central nervous system. Patents have disclosed the use of tetrahydro-thiopyran-4-ol derivatives, including the 1,1-dioxide, for the prophylaxis and treatment of CNS diseases.[3] The polarity imparted by the sulfone and hydroxyl groups can be advantageous for modulating pharmacokinetic properties, such as blood-brain barrier penetration.

Diagram: Core Scaffold in Medicinal Chemistry

References

- 1. books.rsc.org [books.rsc.org]

- 2. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]

- 3. WO2001035938A2 - Pharmacologically active tetrahydro thiopyran-4-ol derivatives, method for their production and use thereof - Google Patents [patents.google.com]

- 4. This compound | C5H10O3S | CID 45791255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. PubChemLite - this compound (C5H10O3S) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide

Foreword: The Scientific Imperative for Rigorous Structural Verification

Introduction to 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide

This compound (also known as 1,1-dioxothian-4-ol) is a sulfur-containing heterocyclic compound.[1][2] Its structure, featuring a saturated six-membered ring with a sulfone group and a hydroxyl moiety, makes it a valuable building block in organic synthesis.[3] The polarity imparted by the sulfone and hydroxyl groups influences its solubility and potential for hydrogen bonding, which are critical parameters in its application as an intermediate in the synthesis of biologically active molecules.[3]

Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃S | [1] |

| Molecular Weight | 150.20 g/mol | [1] |

| CAS Number | 194152-05-1 | [1] |

The following sections will detail the multi-faceted analytical approach to confirm the precise atomic connectivity and stereochemistry of this molecule.

Synthetic Pathway: A Foundation for Structural Hypothesis

A plausible synthetic route to this compound involves the reduction of the corresponding ketone, tetrahydro-4H-thiopyran-4-one 1,1-dioxide. This precursor can be synthesized from commercially available starting materials. The final reduction step provides a strong indication of the expected molecular framework.

Caption: Synthetic approach to the target molecule.

Spectroscopic Elucidation: A Multi-Technique Approach

The core of structure elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined analysis leads to a definitive assignment.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

-

The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Expected IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~3400 (broad) | Strong | O-H stretch | Confirms the presence of the hydroxyl group. The broadness is indicative of hydrogen bonding. |

| ~2950-2850 | Medium | C-H stretch (sp³) | Indicates the presence of a saturated aliphatic ring system. |

| ~1320 and ~1130 | Strong, sharp | S=O stretch (asymmetric and symmetric) | Confirms the presence of the sulfone group. |

| ~1050 | Medium | C-O stretch | Consistent with a secondary alcohol. |

A commercial supplier of this compound specifies that the infrared spectrum of their product conforms to the expected structure, corroborating these anticipated spectral features.[3]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

The sample is introduced into the mass spectrometer and vaporized.

-

The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Predicted Mass Spectrum Data and Interpretation:

| m/z | Proposed Fragment | Significance |

| 150 | [C₅H₁₀O₃S]⁺ | Molecular ion (M⁺), confirming the molecular weight. |

| 132 | [M - H₂O]⁺ | Loss of a water molecule from the molecular ion, a common fragmentation for alcohols. |

| 86 | [M - SO₂]⁺ | Loss of sulfur dioxide, characteristic of sulfones. |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Further fragmentation of the ring. |

The predicted fragmentation pattern provides strong evidence for the presence of both the hydroxyl and sulfone functional groups within the thiopyran ring structure.

References

A Spectroscopic Guide to 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide: Structure Elucidation and Data Interpretation

Abstract

This technical guide provides an in-depth analysis of the spectral data for 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS No: 194152-05-1), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a comprehensive characterization of its molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles of data acquisition and interpretation, ensuring scientific integrity and fostering a deeper understanding of this molecule's structural features.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₅H₁₀O₃S and a molecular weight of 150.20 g/mol , belongs to the class of cyclic sulfones, also known as sulfolanes.[2] The presence of both a hydrophilic hydroxyl group and a polar sulfone moiety imparts unique physicochemical properties to this molecule, making it a valuable building block in organic synthesis.[1] Accurate and unambiguous structural confirmation is paramount for its application in any field. Spectroscopic methods provide the necessary tools for this confirmation. This guide will walk through the expected spectral data, offering a robust framework for its identification and characterization.

Below is a diagram illustrating the workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the four unique sets of protons in the molecule. The protons on the carbons adjacent to the electron-withdrawing sulfone group are expected to be significantly deshielded and resonate at a lower field (higher ppm).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | ~4.0 - 4.2 | Multiplet | - |

| H-2, H-6 (axial) | ~3.2 - 3.4 | Multiplet | - |

| H-2, H-6 (equatorial) | ~3.0 - 3.2 | Multiplet | - |

| H-3, H-5 (axial) | ~2.3 - 2.5 | Multiplet | - |

| H-3, H-5 (equatorial) | ~2.1 - 2.3 | Multiplet | - |

| OH | Variable (typically ~2.0 - 4.0) | Broad Singlet | - |

Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is crucial. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can participate in hydrogen bonding, leading to a more consistent chemical shift for the OH proton. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex multiplets arising from the coupling of diastereotopic protons in the ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer to the appropriate frequency.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show three signals for the three unique carbon environments in the heterocyclic ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 | ~65 - 70 |

| C-2, C-6 | ~50 - 55 |

| C-3, C-5 | ~25 - 30 |

Expertise & Experience: The chemical shifts are predicted based on the known effects of the sulfone and hydroxyl groups. The carbon atom bearing the hydroxyl group (C-4) is expected to be the most downfield-shifted among the non-sulfonylated carbons. The carbons alpha to the sulfone group (C-2 and C-6) are also significantly deshielded.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H and S=O bonds.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| ~3400 | O-H | Stretching (H-bonded) | Strong, Broad |

| ~2950, ~2850 | C-H | Stretching | Medium |

| ~1300, ~1130 | S=O | Asymmetric & Symmetric Stretching | Strong |

Trustworthiness: The presence of a strong, broad absorption in the region of 3200-3600 cm⁻¹ is a highly reliable indicator of an alcohol's O-H stretch.[3][4] Similarly, two strong bands around 1300 cm⁻¹ and 1130 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the sulfone group, respectively.[5][6]

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR accessory is clean and run a background spectrum.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and collect the spectrum.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 150 (C₅H₁₀O₃S⁺)

-

Key Fragments:

-

m/z = 132: [M - H₂O]⁺, loss of water from the molecular ion.

-

m/z = 86: [M - SO₂]⁺, loss of sulfur dioxide.

-

m/z = 68: [M - H₂O - SO₂]⁺, subsequent loss of water and sulfur dioxide.

-

Authoritative Grounding: The fragmentation of cyclic alcohols often proceeds through dehydration (loss of water).[7][8][9] The sulfone group can be lost as a neutral SO₂ molecule. The combination of these fragmentation pathways provides strong evidence for the proposed structure.

The diagram below illustrates the proposed mass spectrometry fragmentation pathway.

Caption: Proposed mass spectrometry fragmentation of this compound.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion: A Unified Spectroscopic Picture

The collective evidence from NMR, IR, and MS provides a self-validating and unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the electronic environment of each atom. The IR spectrum confirms the presence of the key hydroxyl and sulfone functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. This integrated spectroscopic approach is essential for ensuring the identity and purity of this versatile chemical building block in research and development settings.

References

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

The Thiopyran Core: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thiopyran compounds. It is designed for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this sulfur-containing heterocyclic scaffold. The guide delves into the historical milestones of thiopyran chemistry, from its early rudimentary syntheses to the sophisticated and stereoselective methodologies of the 21st century. A central focus is placed on the mechanistic underpinnings of key synthetic transformations, particularly the hetero-Diels-Alder reaction, providing a rationale for experimental choices and reaction outcomes. In addition to a thorough exploration of synthetic strategies, this guide highlights the diverse applications of thiopyran derivatives, with a particular emphasis on their roles in medicinal chemistry and emerging materials science. Detailed experimental protocols for the synthesis of key thiopyran intermediates, comprehensive spectroscopic and crystallographic data, and illustrative diagrams of reaction pathways are provided to serve as a practical resource for laboratory work.

Introduction to Thiopyran and its Significance

Thiopyran is a six-membered heterocyclic compound containing a sulfur atom within the ring.[1] It exists in two isomeric forms, 2H-thiopyran and 4H-thiopyran, which differ in the position of the double bonds.[1] The replacement of the oxygen atom in the analogous pyran ring with sulfur imparts unique electronic and steric properties to the thiopyran scaffold, making it a versatile building block in organic synthesis.[2]

The significance of thiopyran derivatives stems from their wide-ranging biological activities and their growing applications in materials science. In the realm of medicinal chemistry, the thiopyran core is a privileged scaffold found in a variety of pharmacologically active molecules with antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] A notable example is the use of a thioxanthene (a dibenzo-fused thiopyran derivative) scaffold in the antipsychotic and antidepressant drug, chlorprothixene.[3] Furthermore, Woodward's seminal work in 1982 on the total synthesis of erythromycin A showcased the utility of thiopyrans in the stereocontrolled synthesis of complex natural products.[3][4]

Beyond their therapeutic potential, thiopyran-based structures are being explored for their unique photophysical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs) and photodynamic therapy. The ability to tune the electronic properties of the thiopyran ring through substitution makes it an attractive candidate for the development of novel functional materials.

This guide will provide a comprehensive journey through the world of thiopyran chemistry, from its historical roots to its modern-day applications, with the aim of equipping researchers with the knowledge and practical tools to explore the potential of this fascinating heterocyclic system.

A Historical Perspective: The Discovery and Early Synthesis of Thiopyrans

The history of thiopyran chemistry is intertwined with the broader development of sulfur heterocycle synthesis in the late 19th and early 20th centuries. While a singular "discovery" of the parent thiopyran is difficult to pinpoint, the exploration of related sulfur-containing rings laid the groundwork for its eventual characterization and synthesis. Early investigations were often focused on the synthesis of more stable aromatic systems like thiophene, which was discovered in the 1880s.

One of the earliest and most fundamental routes to six-membered sulfur heterocycles involved the reaction of 1,5-dicarbonyl compounds with a sulfur source, a transformation analogous to the Paal-Knorr synthesis of furans and pyrroles. The use of hydrogen sulfide (H₂S) or phosphorus pentasulfide (P₄S₁₀) allowed for the cyclization of 1,5-diketones to form dihydrothiopyrans and fully unsaturated thiopyrylium salts.[5] These early methods, while foundational, often required harsh reaction conditions and provided limited control over substitution patterns and stereochemistry.

The early 20th century saw a gradual expansion of synthetic methods, with chemists exploring a wider range of starting materials and reagents. The development of synthetic routes to thiopyrylium salts was a significant milestone, as these aromatic cations could serve as versatile precursors to various thiopyran derivatives through reactions with nucleophiles.[6] A common strategy for the synthesis of 2,4,6-trisubstituted pyrylium salts, which could then be converted to their thiopyrylium analogs, involved the acid-catalyzed condensation of two equivalents of a methyl ketone with an aldehyde.[7]

A significant leap forward in thiopyran synthesis came with the advent of cycloaddition reactions, particularly the hetero-Diels-Alder reaction. While the Diels-Alder reaction was discovered in the 1920s, its application to hetero-dienes and dienophiles took time to be fully explored. The use of thiocarbonyl compounds (C=S) as dienophiles or as part of a diene system opened up a powerful and versatile pathway to a wide array of thiopyran derivatives with good control over regioselectivity and stereoselectivity.[4]

Modern Synthetic Methodologies: A Mechanistic Approach

The contemporary synthesis of thiopyran derivatives is dominated by sophisticated methods that offer high levels of efficiency, selectivity, and functional group tolerance. At the forefront of these methodologies is the hetero-Diels-Alder reaction, which provides a convergent and stereocontrolled route to the thiopyran core.

The Hetero-Diels-Alder Reaction: A Powerful Tool for Thiopyran Synthesis

The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of modern thiopyran synthesis.[4] In this reaction, a 1,3-diene reacts with a heterodienophile containing a C=S bond, or a hetero-diene containing a C=S bond reacts with a dienophile. The versatility of this reaction lies in the wide variety of dienes, heterodienes, and dienophiles that can be employed, allowing for the synthesis of a diverse range of substituted thiopyrans.

Causality in Experimental Choices: The choice of reactants and reaction conditions is dictated by the electronic nature of the diene and dienophile. Electron-rich dienes react readily with electron-poor thiocarbonyl dienophiles, and vice versa. The use of Lewis acid catalysts can significantly accelerate the reaction and enhance its selectivity by lowering the energy of the LUMO of the dienophile.[3] The stereochemical outcome of the reaction is governed by the Woodward-Hoffmann rules, with the endo product often being the kinetic product due to secondary orbital interactions. However, steric hindrance can favor the formation of the exo product.[4]

Stepwise vs. Concerted Mechanisms: While many Diels-Alder reactions are concerted, proceeding through a single cyclic transition state, some hetero-Diels-Alder reactions involving thiocarbonyls can proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate.[4] The polarity of the solvent and the nature of the substituents on the reactants can influence the reaction pathway. Polar solvents can stabilize zwitterionic intermediates, favoring a stepwise mechanism.[4]

Diagram of Concerted vs. Stepwise Hetero-Diels-Alder Reaction

References

- 1. Synthesis and applications of the sulfur containing analogues of cyclic carbonates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00141E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]

- 4. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2H-Thiopyran, tetrahydro- [webbook.nist.gov]

- 6. Update on thiopyran-fused heterocycle synthesis (2013–2024) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Historie - Beilstein-Institut [beilstein-institut.de]

An In-Depth Technical Guide to 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrothiopyran-1,1-dioxide scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Valued for its unique physicochemical properties, this saturated heterocyclic system serves as a versatile bioisostere for commonly used rings like piperidine and cyclohexane, offering distinct advantages in solubility, metabolic stability, and hydrogen bonding capacity. This guide provides a comprehensive overview of the 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide core and its analogs. We will explore robust synthetic methodologies for the core structure and its derivatives, delve into its key physicochemical and pharmacokinetic properties, and analyze its application in drug design through structure-activity relationship (SAR) case studies. Detailed experimental protocols and comparative data are presented to equip researchers with the practical knowledge needed to leverage this scaffold in drug discovery programs.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug design, certain molecular frameworks, often termed "privileged scaffolds," appear frequently in bioactive molecules, demonstrating an ability to interact with a variety of biological targets.[1] The this compound ring system is increasingly recognized as such a scaffold.

1.1 Chemical Structure and Physicochemical Rationale

At its core, the structure features a six-membered saturated ring containing a sulfur atom oxidized to a sulfone (SO₂), with a hydroxyl group at the 4-position. This combination of functional groups imparts a unique set of properties highly desirable in drug candidates:

-

The Sulfone Group: The sulfone moiety is a strong hydrogen bond acceptor and is chemically stable, often resisting metabolic degradation.[2] Its high polarity can significantly improve the aqueous solubility of a molecule, a critical factor for oral bioavailability.[3]

-

The Hydroxyl Group: The hydroxyl (-OH) group serves as both a hydrogen bond donor and acceptor. Crucially, it provides a synthetic handle for introducing a wide array of substituents, allowing for the systematic exploration of chemical space and the fine-tuning of a compound's pharmacological profile.[4]

-

Bioisosterism: The tetrahydrothiopyran-1,1-dioxide ring is an effective bioisostere for other six-membered rings like cyclohexane and piperidine.[5][6] Unlike the basic piperidine ring, the sulfone is neutral, which can be advantageous for avoiding off-target effects related to basicity (e.g., hERG channel inhibition). Compared to a lipophilic cyclohexane, the polar sulfone offers a way to modulate logP and improve solubility.

The strategic integration of these features makes this scaffold a powerful tool for medicinal chemists to overcome common challenges in lead optimization, such as poor solubility, metabolic instability, and off-target toxicity.[7]

Synthetic Methodologies

A robust and scalable synthetic route is paramount for the successful application of any scaffold in a drug discovery campaign. The synthesis of this compound and its analogs is generally straightforward, centering on the oxidation of a sulfide precursor.

2.1 Synthesis of the Core Scaffold

The most common and efficient pathway involves a two-step process starting from the commercially available tetrahydrothiopyran-4-one.

-

Step 1: Reduction of the Ketone: The ketone at the 4-position of tetrahydrothiopyran-4-one is reduced to the corresponding alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice for this transformation due to its mildness, high yield, and operational simplicity.

-

Step 2: Oxidation of the Sulfide: The critical step is the oxidation of the ring's sulfur atom to the sulfone. This must be done without affecting the secondary alcohol. Common oxidizing agents include:

-

meta-Chloroperoxybenzoic acid (m-CPBA): Using slightly more than two equivalents of m-CPBA reliably oxidizes the sulfide directly to the sulfone, bypassing the sulfoxide intermediate.[8] The reaction is typically run in a chlorinated solvent like dichloromethane (DCM).

-

Oxone® (Potassium peroxymonosulfate): This is an inexpensive, stable, and environmentally benign oxidant.[8] The reaction is often performed in a biphasic system or a mixture of solvents like methanol and water.

-

Causality Behind Experimental Choices: The choice of oxidant often depends on scale and desired workup. m-CPBA is highly effective but its byproduct, m-chlorobenzoic acid, must be removed, typically by an aqueous base wash. Oxone® is water-soluble, which can simplify purification of the organic product. The oxidation is highly exothermic and should be performed with cooling to prevent runaway reactions, especially on a larger scale.

Protocol 2.1: Representative Synthesis of this compound

Materials:

-

Tetrahydrothiopyran-4-one (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.2 - 2.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Reduction

-

Dissolve tetrahydrothiopyran-4-one in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding water, followed by acidification with 1M HCl to pH ~5-6.

-

Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield tetrahydro-2H-thiopyran-4-ol, which is often used directly in the next step without further purification.

Part B: Oxidation

-

Dissolve the crude tetrahydro-2H-thiopyran-4-ol from Part A in dichloromethane and cool the solution to 0 °C.

-

Add m-CPBA portion-wise, ensuring the internal temperature does not exceed 10 °C. Self-validation: The reaction is exothermic; slow addition is critical for control.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting material and sulfoxide intermediate.

-

Upon completion, cool the mixture to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate to destroy excess peroxide.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove m-chlorobenzoic acid, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to afford the title compound as a white solid.

2.2 Synthesis of Analogs

The hydroxyl group at the C4 position is the primary point for diversification. Standard organic transformations can be employed to generate extensive analog libraries.

-

Etherification: Williamson ether synthesis (using a base like NaH and an alkyl halide) or Mitsunobu reaction (using PPh₃, DIAD, and an alcohol) can be used to introduce a variety of alkoxy groups. The Mitsunobu reaction is particularly valuable as it proceeds with inversion of stereochemistry, allowing access to the cis-isomers from the trans-alcohol precursor.

-

Esterification: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/DMAP) yields esters.

-

Amination: The hydroxyl can be converted to a leaving group (e.g., mesylate or tosylate) followed by Sₙ2 displacement with an amine to install amino substituents.

Physicochemical and Pharmacokinetic Profile

The sulfone and hydroxyl groups dominate the molecule's properties, making it significantly more polar and water-soluble than its carbocyclic or sulfide counterparts.

| Property | Tetrahydrothiopyran | Tetrahydrothiopyran 1,1-dioxide | This compound |

| Calculated logP (cLogP) | ~1.5 | ~-0.4 | ~-0.5[9] |

| Molecular Weight ( g/mol ) | 102.2 | 134.2 | 150.2[9] |

| H-Bond Acceptors | 1 (sulfur) | 2 (oxygens) | 3 (oxygens + OH) |

| H-Bond Donors | 0 | 0 | 1 (OH) |

| Metabolic Stability | Prone to S-oxidation | Generally high | Generally high |

Data compiled from chemical literature and computational predictions.

Expert Insights on ADME Properties: The sulfone group is generally considered metabolically robust.[2] Oxidation of sulfur is a common metabolic pathway for sulfides, and by pre-oxidizing it to the stable sulfone state, chemists can block this metabolic route, often leading to improved pharmacokinetic profiles.[5] The high polarity imparted by the sulfone and hydroxyl groups typically leads to lower plasma protein binding and a higher fraction of unbound drug, which can enhance efficacy. However, this polarity can also reduce cell permeability, a factor that must be balanced during analog design.

Medicinal Chemistry Applications & SAR

The true value of this scaffold is demonstrated through its successful incorporation into drug candidates across various therapeutic areas. A key application is in the design of kinase inhibitors, where precise vectoring of substituents into the ATP-binding pocket is essential for potency and selectivity.[10][11]

4.1 Case Study: Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the adenine region of the ATP-binding site, with side chains extending into more variable regions to achieve selectivity.

Let's consider a hypothetical SAR study where a piperidine ring in an initial hit compound is replaced with the this compound scaffold. The 4-hydroxyl is then used to introduce various R-groups.

| Analog ID | R-Group (at 4-position via ether linkage) | Kinase IC₅₀ (nM) | Aqueous Solubility (µg/mL) |

| 1 (Parent) | -H (hydroxyl) | 550 | 1500 |

| 2a | -CH₃ (methoxy) | 480 | 1200 |

| 2b | -CH₂-Ph (benzyloxy) | 85 | 50 |

| 2c | -CH₂-(4-F-Ph) | 30 | 75 |

| 2d | -CH₂-(3-amino-pyrazole) | 12 | 500 |

SAR Analysis and Mechanistic Rationale:

-

Scaffold Hop: Replacing the original basic piperidine with the neutral sulfone scaffold (Analog 1) may have slightly reduced potency but significantly improved aqueous solubility and eliminated potential off-target effects tied to basicity.

-

Exploring the Solvent Front: Adding a small lipophilic group like methyl (2a) has a minimal effect. However, introducing a larger benzyl group (2b) dramatically improves potency, suggesting a hydrophobic pocket is now being accessed. The fluorine in 2c likely engages in a favorable interaction within this pocket, further boosting potency.

-

Targeting Specific Interactions: The breakthrough comes with analog 2d. The aminopyrazole group is a classic pharmacophore capable of forming specific hydrogen bonds with the "hinge" region of the kinase backbone. By using the 4-position as a vector, this key interaction was achieved, leading to a significant increase in potency. Crucially, the polar nature of the pyrazole also helped recover some of the solubility lost with the aromatic rings. This demonstrates the scaffold's ability to position functional groups in precise 3D space to maximize target engagement.[12][13]

Future Directions & Outlook

The this compound scaffold is more than just a solubility enhancer; it is a strategic tool for modern drug design.[14] Its predictable synthesis, favorable ADME properties, and synthetically tractable handle for diversification make it an attractive starting point for lead optimization campaigns.

Future research will likely focus on:

-

Asymmetric Synthesis: Developing scalable methods to access enantiomerically pure versions of the scaffold will be critical for targets where stereochemistry is key to activity.

-

Novel Analogs: Exploring modifications at other positions on the ring (e.g., C2, C3) to create novel 3D shapes and interaction vectors.

-

New Therapeutic Areas: While prominent in oncology, its properties are broadly applicable, and its use is expected to expand into areas like neurodegenerative and inflammatory diseases.[15]

By understanding the fundamental chemistry and strategic value of this scaffold, researchers can continue to build upon its successes, designing the next generation of safer and more effective medicines.

References

- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. drughunter.com [drughunter.com]

- 7. mdpi.com [mdpi.com]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. WO2001035938A2 - Pharmacologically active tetrahydro thiopyran-4-ol derivatives, method for their production and use thereof - Google Patents [patents.google.com]

Theoretical Studies on the Conformation of Tetrahydrothiopyran 1,1-Dioxide

An In-depth Technical Guide:

Abstract

The tetrahydrothiopyran 1,1-dioxide (thiane sulfone) scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to confer desirable physicochemical properties and to act as a rigid conformational anchor. Understanding the three-dimensional arrangement, or conformation, of this ring system is paramount for rational drug design, as it directly influences molecular recognition and biological activity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methods used to study the conformational landscape of tetrahydrothiopyran 1,1-dioxide. We delve into the principal conformers, the quantum chemical methodologies for their analysis, and present a self-validating computational workflow to determine their relative stabilities and interconversion pathways.

Introduction: The Significance of the Sulfone Six-Membered Ring

Saturated heterocyclic rings are foundational elements in a vast array of pharmaceuticals and biologically active compounds.[1] Among these, the tetrahydrothiopyran 1,1-dioxide ring system has emerged as a particularly valuable component. The integrated sulfone group is not merely a passive linker; it is a powerful modulator of molecular properties. Its strong dipole moment and ability to act as a hydrogen bond acceptor can enhance solubility and improve interactions with biological targets.[2] Critically, the sulfone group plays a key role in "fixing particular conformations of cycles," providing a more rigid and predictable structure for molecular design.[2]

The applications of this scaffold are diverse, forming the core of molecules designed as novel therapeutics for pain[3] and as HIV-1 protease inhibitors.[4] The parent compound for many of these derivatives, tetrahydrothiopyran-4-one, is a cornerstone building block for creating complex molecular architectures.[5]

Like its well-studied carbocyclic analogue, cyclohexane, the tetrahydrothiopyran 1,1-dioxide ring is not planar. It adopts a puckered three-dimensional structure to relieve internal strain.[6][7] The precise nature of this puckering—the molecule's conformation—determines the spatial orientation of its substituents. This orientation is critical for how the molecule fits into a protein's binding site. Therefore, a detailed understanding of the conformational preferences and the energy barriers between different conformations is essential. While experimental techniques like NMR spectroscopy and X-ray crystallography provide invaluable data on solution and solid-state structures, theoretical and computational studies offer a powerful complementary approach.[8][9][10] These studies allow for the detailed characterization of transient structures and the precise quantification of the energetic landscape governing conformational dynamics.

The Conformational Landscape of Tetrahydrothiopyran 1,1-Dioxide

The conformational possibilities of tetrahydrothiopyran 1,1-dioxide are best understood by analogy to cyclohexane. The ring can exist in several forms, with the chair conformation being the most stable due to its minimization of angle and torsional strain.[7][11]

Principal Conformers

-

Chair Conformation: This is the ground-state conformation for most six-membered rings. All C-C-C bond angles are close to the ideal tetrahedral angle (109.5°), and all bonds along the ring periphery are staggered, minimizing torsional strain.[7] Substituents on a chair can occupy two distinct types of positions:

-

Axial (a): Bonds parallel to the principal C3 axis of the ring.

-

Equatorial (e): Bonds that radiate out from the "equator" of the ring.

-

-

Boat Conformation: A higher-energy, more flexible conformation. It suffers from significant steric strain from "flagpole" interactions between substituents on C1 and C4, and torsional strain from eclipsed bonds along the sides.

-

Twist-Boat (or Skew-Boat) Conformation: An intermediate conformation between the chair and boat forms. By slightly twisting, the twist-boat relieves some of the flagpole and eclipsing interactions of the pure boat form, making it an energy minimum, albeit higher in energy than the chair.

The interconversion between the two possible chair conformations (a process known as a "ring flip") must proceed through these higher-energy intermediates. The energy profile of this process dictates the dynamic behavior of the molecule.

Influence of the Sulfone Group

The replacement of a methylene group (-CH₂-) in cyclohexane with a sulfonyl group (-SO₂-) significantly perturbs the ring's geometry and electronic structure. The C-S bonds are longer than C-C bonds, and the C-S-C angle is typically narrower than the C-C-C angle. This puckers the ring more at the sulfur atom. Furthermore, the bulky, electronegative oxygen atoms of the sulfone group introduce distinct steric and electrostatic interactions that can influence the preference for axial versus equatorial placement of other substituents.

Conformational Interconversion Pathway

The process of a ring flip, which exchanges all axial and equatorial positions, is a fundamental dynamic process. Understanding the energy barriers associated with this pathway is crucial for predicting molecular behavior in solution.

Caption: Energy pathway for chair-to-chair interconversion.

Theoretical Methodologies for Conformational Analysis

To accurately model the subtle energy differences between conformers, quantum mechanical methods are required. Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy, making it the workhorse for such investigations.[12][13]

Expertise & Experience: Why DFT is the Method of Choice

While simpler methods like Molecular Mechanics can provide a rapid survey of possible shapes, they rely on pre-parameterized force fields that may not accurately capture the unique electronic effects of the sulfone group. High-level ab initio methods like Coupled Cluster (e.g., CCSD(T)) are extremely accurate but computationally prohibitive for routine analysis of molecules this size.[14][15]

DFT, particularly with modern hybrid functionals, provides an excellent description of electron correlation, which is essential for accurately modeling molecular geometries and energies.

Authoritative Grounding: Selecting Functionals and Basis Sets

The choice of functional and basis set is critical for obtaining reliable results. A common and well-validated combination for organic molecules is:

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long track record of success in predicting geometries and relative energies.[12][16]

-

Basis Set: Pople-style basis sets like 6-311++G(d,p) provide a flexible description of the electron distribution.[12] The '++' indicates the addition of diffuse functions on all atoms, important for describing non-covalent interactions, while '(d,p)' adds polarization functions, which are crucial for accurately describing the bonding in second-row elements like sulfur.

-

Dispersion Correction: To account for weak van der Waals interactions, which can influence conformational equilibria, an empirical dispersion correction, such as Grimme's D3, should be included in the calculation.[16]

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a robust, self-validating workflow for the conformational analysis of tetrahydrothiopyran 1,1-dioxide. This system ensures that calculated structures correspond to true energy minima or transition states.

Trustworthiness: The Step-by-Step Protocol

Step 1: Initial Structure Generation

-

Using a molecular builder, construct 3D models of the plausible low-energy conformers: the chair and the twist-boat forms.

Step 2: Geometry Optimization

-

Perform a full geometry optimization for each starting structure using the selected level of theory (e.g., B3LYP-D3/6-311++G(d,p)). This process systematically alters the geometry to find the lowest energy structure in the vicinity of the starting point.

Step 3: Frequency Calculation and Minimum Verification

-

For each optimized structure, perform a vibrational frequency calculation at the same level of theory.

-

Self-Validation Check: A true energy minimum must have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates the structure is a transition state or a higher-order saddle point, not a stable conformer.

Step 4: Transition State (TS) Search

-

To find the energy barrier for interconversion, a transition state search is required. This can be initiated from a structure that lies along the expected reaction coordinate (e.g., a half-chair or boat geometry).

-

Self-Validation Check: A true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate connecting the two minima (e.g., chair to twist-boat).

Step 5: Energy Profile Construction

-

Calculate the electronic energies of all verified minima and transition states.

-

Correct these energies with the zero-point vibrational energy (ZPVE) obtained from the frequency calculations to yield the total energy at 0 K. Further corrections can be made to obtain Gibbs free energies at a specific temperature (e.g., 298.15 K).

-

Calculate the relative energies of all species with respect to the most stable conformer (the global minimum).

Workflow Visualization

Caption: A self-validating workflow for conformational analysis.

Data Presentation and Analysis

The results of the computational study should be summarized for clarity and comparative analysis.

Representative Quantitative Data

The following table presents representative data for the key conformers of tetrahydrothiopyran 1,1-dioxide, as would be obtained from a DFT calculation.

| Conformer | Point Group | Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Dihedral Angle (C-S-C-C, degrees) |

| Chair | Cₛ | 0.00 (Global Minimum) | ~60° |

| Twist-Boat | C₂ | ~5-6 | ~30-40° |

| Boat (TS) | C₂ᵥ | ~10-11 | ~0° |

Note: These values are illustrative and the exact results will depend on the specific level of theory employed.

Interpretation of Results

-

The Chair conformation is unequivocally the global energy minimum, meaning it is the most populated conformation at equilibrium.

-

The Twist-Boat is a local minimum, but its relatively high energy (~5-6 kcal/mol) means it will be present in only very small amounts at room temperature.

-

The energy of the Boat transition state represents the primary barrier for the chair-to-twist-boat conversion. An energy barrier of ~10-11 kcal/mol is typical for six-membered rings and indicates that ring flipping occurs rapidly at room temperature.

Conclusion

Theoretical conformational analysis is an indispensable tool in modern chemistry. For the tetrahydrothiopyran 1,1-dioxide ring system, a cornerstone of many pharmaceutical candidates, these methods provide unparalleled insight into its structural dynamics. By employing a robust and self-validating computational workflow based on Density Functional Theory, researchers can reliably determine the preferred three-dimensional structures, quantify the energy differences between them, and understand the barriers to their interconversion. This knowledge is fundamental for the structure-based design of new, more effective therapeutic agents, allowing scientists to rationally control molecular shape to optimize biological function.

References

- 1. research-collection.ethz.ch [research-collection.ethz.ch]

- 2. researchgate.net [researchgate.net]

- 3. WO2018108319A1 - Tetrahydropyran and tetrahydrothiopyran amide derivatives having multimodal activity against pain - Google Patents [patents.google.com]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. ochem.as.uky.edu [ochem.as.uky.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Tetrahydro-4H-thiopyran-4-one1,1-dioxide | C5H8O3S | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. Tetrahydrothiopyran-4-one (1072-72-6) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Regioselective synthesis and ab initio calculations of fused heterocycles thermally and under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 14. Ab Initio Approach to the Structure, Vibrational Properties, and Electron Binding Energies of H2S∙∙∙SO2 | MDPI [mdpi.com]

- 15. Conformational Properties of 1-Halogenated-1-Silacyclohexanes, C5H10SiHX (X = Cl, Br, I): Gas Electron Diffraction, Low-Temperature NMR, Temperature-Dependent Raman Spectroscopy, and Quantum-Chemical Calculations† - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iris.unito.it [iris.unito.it]